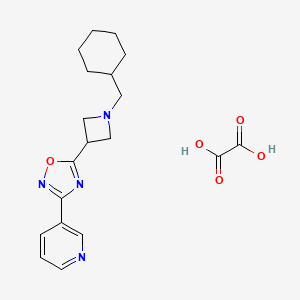
5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the azetidine ring using cyclohexylmethyl halides in the presence of a strong base.
Formation of the Pyridine Ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Formation of the Oxadiazole Ring: This involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Oxalate Formation: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
科学研究应用
5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- 5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
- 5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-thiadiazole
Uniqueness
The uniqueness of 5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
生物活性
The compound 5-(1-(Cyclohexylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate is a novel chemical structure that incorporates the 1,2,4-oxadiazole moiety, known for its diverse biological activities. This article aims to explore the biological activity of this compound based on recent research findings, highlighting its potential therapeutic applications.
Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C15H18N4O3
- Molecular Weight : 302.33 g/mol
- Key Functional Groups :
- Azetidine ring
- Pyridine ring
- Oxadiazole ring
The presence of these functional groups contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazole , including the target compound, exhibit significant antimicrobial properties. These compounds have been shown to possess:
- Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria. Studies have reported that oxadiazole derivatives can outperform traditional antibiotics in some cases .
- Antifungal and Antiviral Properties : The oxadiazole scaffold has also shown promise in combating fungal infections and viral pathogens .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzyme Activity : Compounds have been found to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism, leading to cell lysis and death.
- Binding Affinity Studies : Molecular docking studies suggest that the oxadiazole derivatives bind effectively to active sites of target proteins, enhancing their therapeutic efficacy .
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds:
Pharmacological Applications
The potential applications of This compound span several therapeutic areas:
- Antimicrobial Agents : Given its broad-spectrum activity against various pathogens, this compound could serve as a lead in developing new antibiotics.
- Anti-inflammatory and Analgesic Effects : Research suggests that oxadiazole derivatives may also possess anti-inflammatory properties, making them candidates for pain management therapies .
属性
IUPAC Name |
5-[1-(cyclohexylmethyl)azetidin-3-yl]-3-pyridin-3-yl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O.C2H2O4/c1-2-5-13(6-3-1)10-21-11-15(12-21)17-19-16(20-22-17)14-7-4-8-18-9-14;3-1(4)2(5)6/h4,7-9,13,15H,1-3,5-6,10-12H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDCXSILTCXNHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














